![molecular formula C7H6ClN3 B1498207 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 1000577-90-1](/img/structure/B1498207.png)
5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine
Übersicht
Beschreibung
5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research. This compound is a heterocyclic amine with a pyrrolopyridine core structure and a chlorine atom attached to the pyridine ring.
Wirkmechanismus
The mechanism of action of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are essential for the survival and proliferation of cancer cells, viruses, and bacteria. This compound has been shown to target various molecular pathways, including the PI3K/Akt/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway, among others.
Biochemical and Physiological Effects
5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral and bacterial infections, 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine has been shown to inhibit viral replication and bacterial growth, respectively. Additionally, this compound has been shown to modulate immune responses and inflammatory processes, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine in lab experiments is its high potency and specificity, allowing for the selective inhibition of specific enzymes and proteins. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, proper safety precautions should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine. One area of focus is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine and its potential applications in different fields, such as immunology and neuroscience. Finally, the development of new derivatives and analogs of 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine has been used in biological research as a tool to study the role of specific proteins and enzymes in various cellular processes.
Eigenschaften
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-3-4(9)7-5(11-6)1-2-10-7/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIRKYXDGGZLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659995 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine | |
CAS RN |
1000577-90-1 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



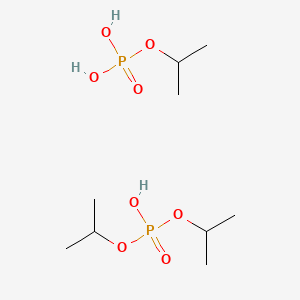

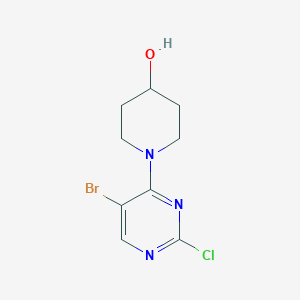


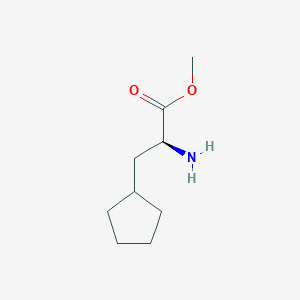

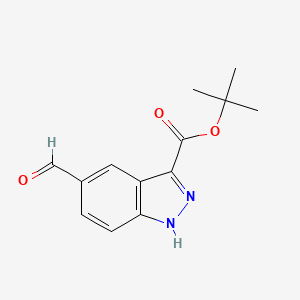



![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-glycine](/img/structure/B1498151.png)
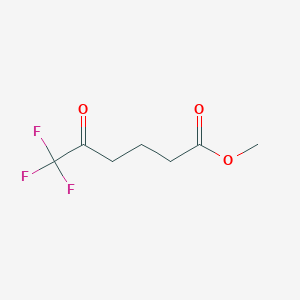
![6-Nitrothiazolo[5,4-b]pyridine](/img/structure/B1498155.png)